molecular formula C6H11N B1609944 3-Methylpentanenitrile CAS No. 21101-88-2

3-Methylpentanenitrile

Cat. No.: B1609944
CAS No.: 21101-88-2
M. Wt: 97.16 g/mol
InChI Key: MMRQLDRBAXLMRH-UHFFFAOYSA-N
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Description

3-Methylpentanenitrile is an organic compound with the molecular formula C6H11N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a cyano group, producing the nitrile. For example, using 3-chloropentane[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{Cl} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CN} + \text{KCl} ]

    From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-Methylpentanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

Industrial Applications

In pharmaceutical chemistry, 3-methylpentanenitrile serves as an important intermediate for synthesizing various bioactive compounds. Its derivatives are often explored for their potential therapeutic effects. For example, it can be transformed into other functionalized nitriles or amines that exhibit biological activity .

Acaricidal Properties

Research has indicated that compounds derived from Cnidium officinale, which contain this compound, exhibit significant acaricidal activity against pests such as Dermanyssus gallinae (the chicken mite). In laboratory studies, methanolic extracts containing this nitrile demonstrated effective mortality rates when applied at specific concentrations .

Case Study: Efficacy Against Dermanyssus gallinae

  • Study Design: Application of methanolic extract containing this compound.
  • Concentration: 4000 ppm.
  • Results: Achieved 100% mortality after 48 hours.

Potential Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. Compounds synthesized from this nitrile have shown moderate cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in cancer therapeutics .

Solvent for Green Chemistry

Due to its relatively low toxicity compared to other organic solvents, this compound is being investigated for use in green chemistry applications. It can serve as a more environmentally friendly alternative in processes that traditionally rely on more hazardous solvents.

Mechanism of Action

The mechanism of action of 3-methylpentanenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the cyano group is hydrogenated to form an amine. The pathways involved typically include catalytic hydrogenation or enzymatic conversion .

Comparison with Similar Compounds

3-Methylpentanenitrile can be compared with other nitriles such as:

These comparisons highlight the unique position of the methyl group in this compound, which can influence its reactivity and applications.

Biological Activity

3-Methylpentanenitrile (C6H11N) is a nitrile compound that has garnered attention for its biological activities and potential health implications. This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and relevant case studies.

This compound is an isomer of hexane characterized by a methyl group attached to the third carbon of a pentane chain. It is primarily used as a solvent in organic synthesis and as a raw material in various industrial applications, including the production of carbon black and as a component in consumer products like gasoline and adhesives .

Health Risks

Exposure to this compound can occur through inhalation, particularly in industrial settings. The compound poses significant health risks, especially to the nervous system. Chronic exposure has been linked to:

  • Neurotoxicity : Symptoms include numbness in extremities, muscle weakness, and potential paralysis. Recovery from these symptoms can take several months after cessation of exposure .
  • Respiratory Issues : Prolonged inhalation may lead to lung damage and respiratory complications .
  • Reproductive Toxicity : Evidence suggests that chronic exposure could adversely affect reproductive health .

Metabolism

Once inhaled, this compound is absorbed through the lungs and metabolized primarily in the liver by cytochrome P-450 enzymes. The initial metabolic process involves oxidation to alcohol derivatives, followed by further oxidation to ketones. A notable metabolite, 2,5-hexanedione, has been identified as neurotoxic, contributing to the compound's adverse health effects .

Case Studies

  • Cnidium officinale Extracts : Research involving Cnidium officinale Makino extracts has shown that this compound constitutes a significant portion (up to 29.9%) of the volatile compounds present. The extract was found to induce apoptosis in human liver cancer cells (HepG2) through activation of caspase-3 and p53 pathways . This suggests potential anticancer properties linked to the presence of nitriles like this compound.
  • Occupational Exposure Studies : Studies monitoring workers exposed to solvents containing this compound have highlighted its neurotoxic effects. Symptoms observed included headaches, dizziness, and coordination loss, emphasizing the need for effective monitoring and safety measures in occupational settings .

Summary of Biological Effects

The biological activity of this compound can be summarized as follows:

Effect Description
NeurotoxicityCauses numbness, muscle weakness, and potential paralysis; recovery possible after exposure cessation.
Respiratory DamageLinked to lung damage with chronic exposure; symptoms include irritation and respiratory distress.
Reproductive ToxicityPotential adverse effects on reproductive health with prolonged exposure.
Anticancer PropertiesInduces apoptosis in cancer cells via specific metabolic pathways (e.g., caspase-3 activation).

Properties

IUPAC Name

3-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRQLDRBAXLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473950
Record name 3-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21101-88-2
Record name 3-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpentanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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